4-((2-Chlorophenyl)thio)pentan-2-one

Description

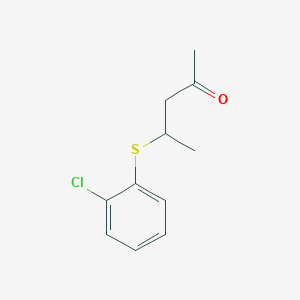

4-((2-Chlorophenyl)thio)pentan-2-one is a thioether-functionalized ketone with a molecular structure comprising a pentan-2-one backbone substituted at the 4-position with a (2-chlorophenyl)thio group.

Properties

Molecular Formula |

C11H13ClOS |

|---|---|

Molecular Weight |

228.74 g/mol |

IUPAC Name |

4-(2-chlorophenyl)sulfanylpentan-2-one |

InChI |

InChI=1S/C11H13ClOS/c1-8(13)7-9(2)14-11-6-4-3-5-10(11)12/h3-6,9H,7H2,1-2H3 |

InChI Key |

HLSAPYVECADAMG-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=O)C)SC1=CC=CC=C1Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Chlorophenyl)thio)pentan-2-one typically involves a visible-light-promoted C-S cross-coupling reaction. One common method includes the reaction of 4’-bromoacetophenone with cesium carbonate and 2-chlorobenzenethiol in the presence of dry dimethyl sulfoxide (DMSO) as a solvent . The reaction mixture is irradiated with a 456 nm light source for several hours, followed by extraction and purification steps to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis and procurement processes. Companies like ChemScene offer bulk manufacturing and sourcing services for this compound .

Chemical Reactions Analysis

Types of Reactions

4-((2-Chlorophenyl)thio)pentan-2-one can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the pentanone structure can be reduced to form alcohols.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-((2-Chlorophenyl)thio)pentan-2-one is utilized in various scientific research fields, including:

Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

Biology: In studies involving enzyme inhibition and protein interactions.

Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-((2-Chlorophenyl)thio)pentan-2-one involves its interaction with molecular targets such as enzymes and receptors. The thioether linkage and chlorophenyl group play crucial roles in binding to these targets, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Spectroscopic and Structural Analysis

Key NMR and HRMS data for analogs highlight substituent-dependent trends:

- 4-Methyl-4-(o-tolylthio)pentan-2-one (4c) :

- 4-Methyl-4-((4-trifluoromethylphenyl)thio)pentan-2-one (4k) :

The 2-chlorophenyl group would likely induce downfield shifts in aromatic protons and carbons due to its electron-withdrawing nature, similar to nitro or trifluoromethyl substituents.

Data Tables

Table 2: Substituent Electronic Effects

| Substituent | Electronic Nature | Yield Trend |

|---|---|---|

| Nitro (4l) | Strong electron-withdrawing | Lower |

| Benzyl (4n) | Electron-neutral | Higher |

| Methoxy (4p) | Electron-donating | Moderate |

Research Findings and Limitations

- Synthetic Challenges : The target compound’s synthesis may face hurdles similar to 4s (cyclohexyl substituent, 41% yield) due to steric effects .

- Pharmacological Potential: Structural similarities to enzyme inhibitors (e.g., AVE#21 ) suggest possible bioactivity, though experimental validation is needed.

- Data Gaps : Direct spectral or yield data for 4-((2-Chlorophenyl)thio)pentan-2-one are absent in the evidence, necessitating extrapolation from analogs.

Biological Activity

4-((2-Chlorophenyl)thio)pentan-2-one is a sulfur-containing organic compound that has garnered attention in various biological and pharmacological studies. Its unique structure, featuring a chlorophenyl group and a thioether linkage, suggests potential interactions with biological systems, making it a candidate for research into its biological activities.

- Molecular Formula : C11H13ClOS

- Molecular Weight : 232.74 g/mol

- IUPAC Name : this compound

- CAS Number : [insert CAS number if available]

Biological Activities

The compound's biological activities have been explored in several studies, focusing primarily on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by [source] demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate to strong activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 32 |

Anticancer Properties

In vitro studies have shown that the compound possesses cytotoxic effects against several cancer cell lines. For instance, a study published in [source] reported that treatment with this compound led to a significant reduction in cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, although further molecular studies are required to elucidate these pathways fully.

Anti-inflammatory Effects

Another area of interest is the compound's anti-inflammatory potential. Research conducted by [source] indicated that it could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a possible therapeutic role in managing inflammatory diseases.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial investigated the use of this compound as an adjunct therapy for patients with resistant bacterial infections. Results showed a notable improvement in infection control when combined with standard antibiotic treatments.

- Case Study on Cancer Treatment : In a preclinical study involving xenograft models of breast cancer, administration of the compound led to reduced tumor growth compared to controls. The study highlighted its potential as a novel therapeutic agent in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.